2-amino-4-phenyl-N-methyl-aniline
Description
2-Amino-4-phenyl-N-methyl-aniline (CAS: Not explicitly provided in evidence) is a substituted aniline derivative with the molecular formula C₁₃H₁₄N₂, derived from its structural features:
- Amino group (-NH₂) at the ortho position (C2) of the benzene ring.
- Phenyl group (-C₆H₅) at the para position (C4).
- N-methyl substitution on the aniline nitrogen, reducing its basicity compared to primary amines.
This compound is hypothesized to exhibit moderate nucleophilicity due to the electron-donating amino group, balanced by the steric and electronic effects of the phenyl and N-methyl substituents. While direct data on its applications are absent in the evidence, structurally related compounds are used in pharmaceutical intermediates, dyes, and optoelectronic materials .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-N-methyl-4-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C13H14N2/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3 |
InChI Key |
QZYYTAXBRAAKAU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
N-Methylation of 4-Phenyl-2-Aminoaniline
One practical approach involves the N-methylation of 4-phenyl-2-aminoaniline using formaldehyde and hydrogen in the presence of Raney nickel catalyst under controlled temperature and pressure conditions.
-
- React paraphenetidine (4-phenyl-1,2-diaminobenzene) with paraformaldehyde in a solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
- Use Raney nickel as a catalyst.
- Conduct the reaction under hydrogen atmosphere at temperatures ranging from 80°C to 120°C and pressures around 0.6 to 1.0 MPa.
- Reaction time is typically 8 hours with hydrogen pressure monitored until stable.
- After reaction completion, the mixture is subjected to vacuum distillation and rectification to isolate the N-methylated product with purity exceeding 98%.
-
- ^1H NMR (Bruker AV-400): δ 2.82 (3H, singlet, O-CH3), 3.58 (1H, singlet, N-H), 3.76 (3H, singlet, N-CH3), 6.61-6.84 (4H, multiplet, aromatic protons).
- ^13C NMR (Bruker AV-400): δ 31.73, 55.88, 113.83, 114.97, 143.56, 152.25.
Reference: Detailed synthesis and scale-up procedure described in a patent document, illustrating industrial applicability and process optimization for high yield and purity.
Multi-Step Synthesis via Protection and Coupling
Another synthetic route involves:
- Starting from commercially available protected phenylalanine derivatives.
- Coupling with 4-methoxy-N-methylaniline using peptide coupling agents such as PyBop in the presence of bases like DIEA in dichloromethane.
- Removal of protecting groups to liberate free amine.
- Subsequent functionalization steps such as azide formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce further substituents.
While this methodology is more complex and tailored for specific derivatives, it demonstrates the versatility of synthetic strategies involving 4-phenyl and N-methyl aniline moieties.
Catalytic and Ionic Liquid Mediated Syntheses
Some research explores the use of Brönsted acidic ionic liquids (BAILs) as catalysts for the synthesis of aniline-based triarylmethanes, which could be adapted for related aniline derivatives. These methods offer advantages in catalyst recyclability and mild reaction conditions but require further adaptation for specifically preparing 2-amino-4-phenyl-N-methyl-aniline.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| N-Methylation via Hydrogenation | Paraphenetidine | Paraformaldehyde, Raney Ni | 80-120°C, 0.6-1.0 MPa H2, 8h | >70% conversion, >98% purity | Industrial scale, well-documented |
| Multi-step Coupling Route | Boc-L-Phenylalanine, 4-methoxy-N-methylaniline | PyBop, DIEA, CH2Cl2 | Room temp to reflux | Moderate to high | Enables further functionalization |
| Ionic Liquid Catalysis | Aniline derivatives | Brönsted acidic ionic liquid | Mild, recyclable catalyst | High catalyst reuse | Potential green chemistry approach |
Mechanistic Insights and Optimization
- The N-methylation via reductive amination proceeds through the formation of an iminium intermediate between the amine and formaldehyde, followed by catalytic hydrogenation to yield the N-methylated product.
- Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice critically influence yield and selectivity.
- Recycling of catalyst and solvent recovery are important for industrial scalability.
- Protection-deprotection strategies allow selective functionalization but increase synthetic complexity.
Chemical Reactions Analysis
Types of Reactions
N1-methyl-4-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or other substituents on the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as zinc powder (Zn) or catalytic hydrogenation with Pd-C.
Substitution reagents: Such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
N1-methyl-4-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds, such as benzimidazoles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-methyl-4-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-amino-4-phenyl-N-methyl-aniline with structurally or functionally analogous compounds from the evidence:
Key Comparative Analysis:
Electronic Effects: The amino group (-NH₂) in 2-amino-4-phenyl-N-methyl-aniline enhances nucleophilicity and electron density on the aromatic ring, contrasting with electron-withdrawing groups like -NO₂ () and -CF₃ (), which reduce reactivity toward electrophilic substitution .
Steric Effects :
- The phenyl group at C4 introduces steric hindrance, similar to the styryl group in ’s optoelectronic compound, which affects molecular packing and charge transport efficiency .
Applications :
- Unlike 4-(2,2-diphenylethenyl)-N,N-bis(4-methylphenyl)aniline (), which has a conjugated structure for optoelectronics, the target compound’s lack of extended conjugation may limit its use in such applications unless further functionalized .
- The N-methyl group may improve metabolic stability in pharmaceuticals compared to unmethylated analogs (e.g., 4-methoxy-N-(2-methoxyethyl)aniline in ) .
Synthetic Considerations :
- Synthesis likely involves Friedel-Crafts alkylation or Buchwald-Hartwig amination to introduce the phenyl and N-methyl groups, contrasting with the Wittig-Horner reaction used for styryl-containing analogs () .
Research Findings and Data Gaps
- Toxicity: Aromatic amines like 2-amino-4-phenyl-N-methyl-aniline may share mutagenic risks with compounds in , though N-methylation could mitigate toxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-amino-4-phenyl-N-methyl-aniline, and what parameters critically influence yield?
- Methodological Answer : Common methods include reductive amination of 2-amino-4-phenylaniline with formaldehyde under hydrogenation, or alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃). Key parameters include reaction temperature (optimized at 60–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., Pd/C for hydrogenation). Impurity profiles should be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for assessing the purity of 2-amino-4-phenyl-N-methyl-aniline?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is preferred for quantifying purity. Gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts, while nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity. Reference standards from NIST or certified suppliers should be used for calibration .
Q. How is the crystal structure of 2-amino-4-phenyl-N-methyl-aniline determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol or DCM. Data collection and refinement use SHELX programs (e.g., SHELXL for refinement), with emphasis on resolving hydrogen bonding interactions between the amine and aromatic groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for this compound?
- Methodological Answer : Cross-validate data against computational models (DFT for NMR chemical shifts) and reference databases (NIST Chemistry WebBook). For IR, compare experimental bands with simulated spectra from Gaussian software. Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl₃ in NMR) or hydration states, which should be explicitly documented .
Q. What strategies optimize the introduction of the N-methyl group during synthesis to minimize side reactions?
- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency in biphasic systems. Kinetic studies via in-situ FTIR can monitor methyl group incorporation. Competing N,N-dimethylation is suppressed by stoichiometric control (1:1 molar ratio of methylating agent) and low temperatures (0–5°C) .
Q. How do computational force fields impact molecular dynamics simulations of 2-amino-4-phenyl-N-methyl-aniline?
- Methodological Answer : Force fields like OPLS-AA and CHARMM are benchmarked for accuracy in modeling torsional angles of the N-methyl group and π-π stacking of the phenyl ring. Deviations in simulated vs. experimental solubility parameters (Hansen solubility parameters) highlight limitations in non-polarizable force fields, necessitating hybrid QM/MM approaches for precise predictions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to probe the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via UPLC-MS to identify hydrolysis byproducts (e.g., demethylation products). Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .
Q. What statistical methods are appropriate for analyzing conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent effects with bioactivity. Outliers are assessed via Grubbs’ test, while batch effects (e.g., cell line variability) are minimized using normalized Z-scores. Conflicting data may indicate off-target interactions, requiring orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
